![molecular formula C17H14S B13351169 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the fused ring system . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides under conditions that promote nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore, a part of a molecule responsible for its biological activity. Studies investigate its interactions with biological targets, aiming to develop new therapeutic agents .
Industry: In industry, this compound is investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for improving the performance of electronic devices .
Wirkmechanismus
The mechanism by which 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling . The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
10H-benzo[b]indeno[2,1-d]thiophene: Lacks the dimethyl groups, resulting in different chemical and physical properties.
10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]furan: Contains an oxygen atom instead of sulfur, leading to variations in reactivity and applications.
Uniqueness: 10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene is unique due to the presence of the dimethyl groups, which can influence its electronic properties and reactivity. These modifications can enhance its suitability for specific applications, such as in organic electronics and materials science .
Eigenschaften
Molekularformel |
C17H14S |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
10,10-dimethylindeno[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H14S/c1-17(2)13-9-5-3-7-11(13)16-15(17)12-8-4-6-10-14(12)18-16/h3-10H,1-2H3 |
InChI-Schlüssel |
UHALHGRUGWBUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



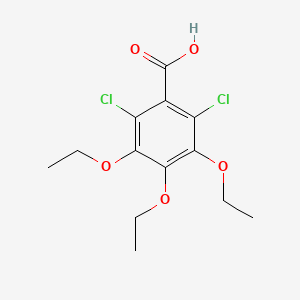

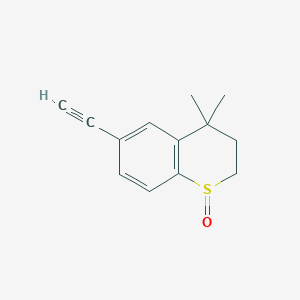
![3-[(5-Benzyl-2-thienyl)(hydroxy)methylene]-5-chloro-2-oxo-1-indolinecarboxamide](/img/structure/B13351096.png)

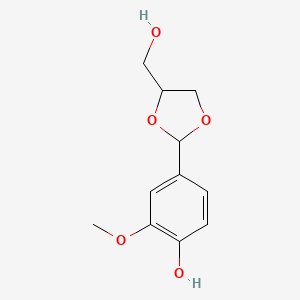
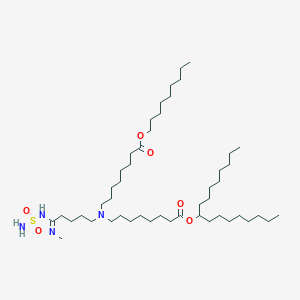
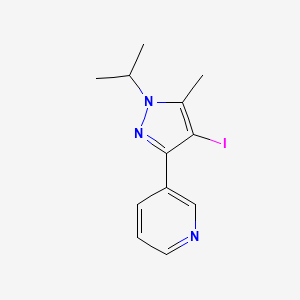
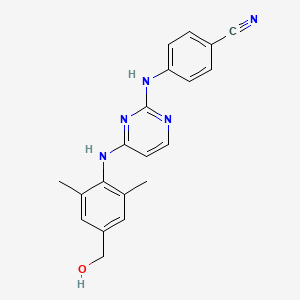
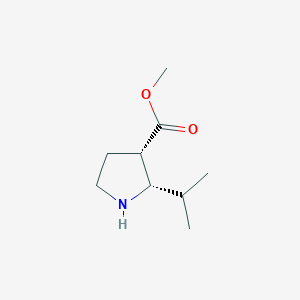
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
